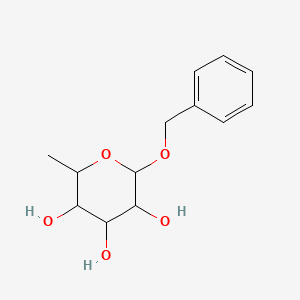![molecular formula C12H12F3NO2 B12100935 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B12100935.png)
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide: is a chemical compound with the following properties:
Chemical Formula: CHFNO
Molecular Weight: 259.22 g/mol
CAS Number: 1421603-42-0
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves several steps. While specific literature references are scarce, here’s a general outline:
Introduction of the Trifluoromethyl Group: Start with a suitable precursor containing the oxolane ring. Introduce the trifluoromethyl group at the desired position using appropriate reagents.
Carboxylation: Convert the trifluoromethyl-substituted intermediate into the carboxamide by reacting it with a carboxylating agent (e.g., carbon dioxide or a carboxylic acid derivative).
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially affecting the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring.
Reduction: Reduction of the carbonyl group to the corresponding alcohol is feasible.
Trifluoromethylation: Reagents like Togni’s reagent or trifluoromethyl iodide can introduce the trifluoromethyl group.
Carboxylation: Carboxylation typically involves CO or carboxylic acid derivatives (e.g., esters or acid chlorides).
Major Products: The major product is the desired 5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxamide .
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Agrochemicals: It may have applications in crop protection or pest control.
Materials Science: Its fluorinated moiety could contribute to novel materials with specific properties.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. its trifluoromethyl group and oxolane ring suggest potential interactions with biological targets, possibly affecting enzyme activity or receptor binding.
Comparación Con Compuestos Similares
While direct analogs are limited, similar compounds include:
- Other trifluoromethyl-substituted heterocycles.
7-Hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide: (CAS Number: 193754-31-3) .
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Propiedades
Fórmula molecular |
C12H12F3NO2 |
|---|---|
Peso molecular |
259.22 g/mol |
Nombre IUPAC |
5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-3,6,9-10H,4-5H2,(H2,16,17) |
Clave InChI |
JLBNHQXFLKKDTP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1C2=CC(=CC=C2)C(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B12100857.png)






![[1-(2-Methoxycarbonylpyrrolidin-1-yl)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B12100917.png)


![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)


